molecular formula C9H9BrO2 B141222 2-Bromo-4'-methoxyacetophenone CAS No. 2632-13-5

2-Bromo-4'-methoxyacetophenone

Cat. No.: B141222
CAS No.: 2632-13-5
M. Wt: 229.07 g/mol
InChI Key: XQJAHBHCLXUGEP-UHFFFAOYSA-N
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Description

PTP Inhibitor II is a protein tyrosine phosphatase inhibitor. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. These enzymes play crucial roles in cellular signaling pathways and are involved in various physiological processes, including cell growth, differentiation, and metabolism. PTP Inhibitor II is known for its ability to inhibit protein tyrosine phosphatases by covalently alkylating the conserved catalytic cysteine in the active site of these enzymes .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4’-methoxyacetophenone are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response .

Mode of Action

2-Bromo-4’-methoxyacetophenone acts as a potent inhibitor of PTPs . It is a cell-permeable compound that can readily diffuse into cells . The compound works by covalently alkylating the conserved catalytic cysteine in the PTP active site . This modification inhibits the enzyme’s activity, leading to alterations in downstream signaling pathways .

Biochemical Pathways

The inhibition of PTPs by 2-Bromo-4’-methoxyacetophenone affects various biochemical pathways. For instance, the inhibition of SHP-1 and PTP1B can impact pathways involved in insulin signaling, immune response, and cell growth . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of 2-Bromo-4’-methoxyacetophenone’s action are primarily related to its inhibition of PTPs. By inhibiting these enzymes, the compound can alter cellular signaling pathways, potentially leading to changes in cell growth, differentiation, and immune response .

Action Environment

The action, efficacy, and stability of 2-Bromo-4’-methoxyacetophenone can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

PTP Inhibitor II can be synthesized through the reaction of α-bromoacetophenone derivatives. The synthesis involves the alkylation of the conserved catalytic cysteine in the protein tyrosine phosphatase active site. The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production of PTP Inhibitor II involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the purification of the compound through techniques such as recrystallization and chromatography to remove any impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PTP Inhibitor II undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PTP Inhibitor II include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperature and pH to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from the reactions of PTP Inhibitor II include covalently modified protein tyrosine phosphatases with alkylated cysteine residues. These modifications result in the inhibition of the enzymatic activity of protein tyrosine phosphatases .

Scientific Research Applications

PTP Inhibitor II has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQJAHBHCLXUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO2
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DSSTOX Substance ID

DTXSID20180934
Record name Bromomethyl 4-methoxyphenyl ketone
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Molecular Weight

229.07 g/mol
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Physical Description

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS]
Record name Bromomethyl 4-methoxyphenyl ketone
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CAS No.

2632-13-5
Record name 4-Methoxyphenacyl bromide
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Record name Bromomethyl 4-methoxyphenyl ketone
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Record name 2-Bromo-4'-methoxyacetophenone
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Record name Bromomethyl 4-methoxyphenyl ketone
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Record name Bromomethyl 4-methoxyphenyl ketone
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Record name BROMOMETHYL 4-METHOXYPHENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight and key structural features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A1: 2-Bromo-1-(4-methoxyphenyl)ethanone, also known as 2-Bromo-4'-methoxyacetophenone, has the molecular formula C9H9BrO2 and a molecular weight of 225.07 g/mol. Structurally, it features a planar conformation with a bromine atom at the alpha position to a ketone carbonyl group. A methoxy group is present at the para position of the phenyl ring. This planarity is confirmed by crystallographic data, showing a root mean square deviation of only 0.0008 Å. []

Q2: How is 2-Bromo-1-(4-methoxyphenyl)ethanone typically synthesized?

A2: The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone can be achieved through different routes. One common method involves the bromination of 4-methoxyacetophenone using cupric bromide (CuBr2) as the brominating agent. [] Another approach utilizes a multi-step synthesis starting from salicylaldehyde. This pathway includes a Wittig reaction, alkylation, and a ring-closing metathesis (RCM) using Grubbs' 2nd catalyst. []

Q3: What are the characteristic spectroscopic features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A3: While the provided research papers don't delve into the specific spectroscopic data of 2-Bromo-1-(4-methoxyphenyl)ethanone, one can anticipate characteristic signals based on its structure. For example, in 1H NMR, the presence of the methoxy group would manifest as a singlet around 3.8 ppm, while the aromatic protons would appear as multiplets between 6.5-8 ppm. The presence of the bromine atom would induce splitting patterns and chemical shifts influenced by its electronegativity. Similarly, 13C NMR, IR spectroscopy, and mass spectrometry would provide further structural confirmation. [, , ]

Q4: What are the potential applications of 2-Bromo-1-(4-methoxyphenyl)ethanone in organic synthesis?

A4: 2-Bromo-1-(4-methoxyphenyl)ethanone is a valuable building block in organic synthesis. Its reactivity stems from the presence of the electrophilic carbonyl group and the alpha-bromo ketone moiety. This makes it susceptible to nucleophilic attacks, enabling the formation of various heterocyclic compounds. For instance, it reacts with thiosemicarbazones to yield arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, which have shown potential as antidiabetic agents. [, ]

Q5: What types of intermolecular interactions are observed in the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A5: In the crystal lattice of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C—H⋯O hydrogen bonding interactions are observed. These interactions involve the aromatic hydrogen atoms and the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional chain structures within the crystal lattice. []

Q6: Have any computational studies been performed on 2-Bromo-1-(4-methoxyphenyl)ethanone, and what insights have they provided?

A6: Density Functional Theory (DFT) calculations have been employed to investigate the radical species generated upon gamma-irradiation of 2-Bromo-1-(4-methoxyphenyl)ethanone single crystals. By modeling several potential radical structures and calculating their EPR parameters (hyperfine coupling constants and g-tensors), researchers identified two specific radical species (R1 and R4 types) formed during irradiation. This study demonstrates the utility of computational chemistry in understanding radiation-induced damage in organic crystals. []

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